molecular formula C6H6ClNOS B14651674 2-chloro-N-(thiophen-2-yl)acetamide CAS No. 52430-98-5

2-chloro-N-(thiophen-2-yl)acetamide

Katalognummer: B14651674
CAS-Nummer: 52430-98-5
Molekulargewicht: 175.64 g/mol
InChI-Schlüssel: PPFXCJSQMOMKTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetamide group

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Analyse Chemischer Reaktionen

2-chloro-N-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(thiophen-2-yl)acetamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of the thiophene ring and the acetamide group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

52430-98-5

Molekularformel

C6H6ClNOS

Molekulargewicht

175.64 g/mol

IUPAC-Name

2-chloro-N-thiophen-2-ylacetamide

InChI

InChI=1S/C6H6ClNOS/c7-4-5(9)8-6-2-1-3-10-6/h1-3H,4H2,(H,8,9)

InChI-Schlüssel

PPFXCJSQMOMKTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.